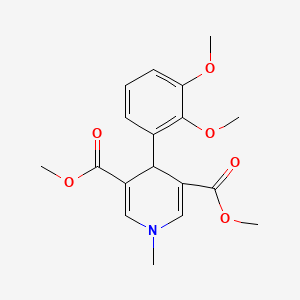

![molecular formula C20H21N5OS B5504170 2-benzyl-N-[1-(2-pyrazinyl)-4-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504170.png)

2-benzyl-N-[1-(2-pyrazinyl)-4-piperidinyl]-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including functionalization reactions and condensation processes. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides via reaction with diamines demonstrates the complexity of synthesizing heterocyclic compounds that share structural similarities with the target compound (Yıldırım, Kandemirli, & Demir, 2005).

Molecular Structure Analysis

The analysis of molecular structures is crucial for understanding the chemical behavior of compounds. Studies often employ spectroscopic techniques and theoretical calculations, such as AM1 molecular orbital methods, to examine conformational dynamics and molecular interactions (Shim et al., 2002).

Scientific Research Applications

Functionalization Reactions and Theoretical Studies

Functionalization reactions involving similar pyrazole and thiazole derivatives have been extensively studied. For instance, 1H-pyrazole-3-carboxylic acid derivatives have been synthesized and analyzed both experimentally and theoretically, providing insights into their chemical behavior and potential applications in developing new chemical entities (Yıldırım, Kandemirli, & Demir, 2005). These studies contribute to understanding the reactivity and potential uses of compounds like 2-benzyl-N-[1-(2-pyrazinyl)-4-piperidinyl]-1,3-thiazole-4-carboxamide in synthetic chemistry and drug design.

Antimycobacterial and Antituberculosis Activities

Research into thiazole-aminopiperidine hybrids has identified compounds with significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential as novel therapeutic agents for tuberculosis treatment. For example, certain ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates showed promising activity, with one compound notably inhibiting Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with a low cytotoxicity profile (Jeankumar et al., 2013).

Antibacterial and Antifungal Applications

Novel analogs containing benzothiazole and pyrazole moieties have been synthesized and tested for their antibacterial and antifungal activities. Studies have found that certain compounds within this group exhibit significant activity against pathogens such as Staphylococcus aureus and Bacillus subtilis, suggesting their potential as leads for developing new antimicrobial agents (Palkar et al., 2017).

Anticancer Evaluation

Compounds with similar structural features have been evaluated for their anticancer properties. For instance, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was synthesized and exhibited promising anticancer activity against MDA-MB-231 breast cancer cells, underscoring the potential of such compounds in cancer therapy research (Senthilkumar, Umarani, & Satheesh, 2021).

properties

IUPAC Name |

2-benzyl-N-(1-pyrazin-2-ylpiperidin-4-yl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5OS/c26-20(17-14-27-19(24-17)12-15-4-2-1-3-5-15)23-16-6-10-25(11-7-16)18-13-21-8-9-22-18/h1-5,8-9,13-14,16H,6-7,10-12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDUOACBCXTURS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CSC(=N2)CC3=CC=CC=C3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-methoxyphenyl)amino]-N-phenylnicotinamide](/img/structure/B5504099.png)

![8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5504101.png)

![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5504109.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine oxalate](/img/structure/B5504118.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B5504121.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5504126.png)

![methyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5504133.png)

![1-[(4-methylphenyl)sulfonyl]-N-propylprolinamide](/img/structure/B5504146.png)

![2,2-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504154.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(2-methylbutyl)pyrimidine hydrochloride](/img/structure/B5504161.png)